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Compound of Interest

Compound Name:
TRIS(TRIMETHYLSILOXY)ANTIM

ONY

CAS No.: 194033-87-9

Cat. No.: B071154

Get Quote

Part 1: Introduction & Material Distinction
Executive Summary
Tris(trimethylsiloxy)antimony (

), also known as Tris(trimethylsilyl)antimonite, is a specialized liquid precursor used primarily
for the controlled doping of silicon dioxide (

) and the deposition of antimony silicate glasses.

Unlike solid antimony sources (which suffer from sublimation issues) or hydride gases like

Stibine (

) (which are extremely toxic and pyrophoric),

offers a liquid delivery mechanism with a "clean" decomposition pathway. It allows for the
precise incorporation of Antimony (
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) atoms into dielectric lattices to tune refractive indices in photonics or modify the dielectric
constant (

-value) in microelectronics.

Critical Technical Distinction (Safety & Process)
WARNING: Do not confuse this precursor with Tris(trimethylsilyl)antimony (

).

Feature
Tris(trimethylsiloxy)antimony

(This Guide)
Tris(trimethylsilyl)antimon
y (Different Chemical)

Formula

Bonding Sb-O-Si (Siloxane linkage) Sb-Si (Direct metal-silyl bond)

Primary Use
Doping Oxides (

), Glasses

Deposition of

Metals/Semiconductors (InSb,

GaSb)

Reactivity
Hydrolytically unstable (forms

silanols)

Pyrophoric, Dehalosilylation

agent

Part 2: Material Properties & Mechanism
Physical Properties Table
Note: Values are typical for high-purity CVD grade precursors. Always verify with the specific

Certificate of Analysis (CoA).
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Property Value Notes

Chemical Formula

Molecular Weight 415.33 g/mol

Physical State Liquid Colorless to straw-yellow

Boiling Point ~95-100°C @ 0.5 Torr
Estimated (Vacuum distillation

required)

Vapor Pressure Moderate
Requires heating (Bubbler

>40°C)

Thermal Stability Stable < 150°C
Avoid prolonged heating in

bubbler

Solubility Hexane, Toluene, Ether
Reacts violently with

alcohols/water

Decomposition Mechanism: Siloxane Elimination
The primary advantage of using

is its decomposition pathway. Upon adsorption onto a heated substrate (typically

), the molecule undergoes

-elimination or ligand exchange, releasing stable Hexamethyldisiloxane (HMDSO) as a
byproduct. This prevents carbon contamination in the film, a common issue with alkyl-antimony
precursors.

Sb(OSiMe3)3 (Vapor) Heated Surface
(OH-terminated SiO2)

 Transport Chemisorption
(Ligand Exchange)

 350-450°C

Byproduct:
(Me3Si)2O (HMDSO) Desorption

Film Growth:
-Sb-O-Si- Network

 Incorporation

Click to download full resolution via product page
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Figure 1: The "Clean Elimination" mechanism. The formation of the stable Si-O-Si bond in the

HMDSO byproduct drives the reaction forward, leaving pure Sb-doped oxide.

Part 3: Application Protocols
Application A: Refractive Index Tuning (Photonics)
Antimony doping increases the refractive index of silica glass. This is critical for creating the

core of optical fibers or planar waveguides.

Target Concentration: 0.5% - 5% atomic Sb.

Experimental Setup (CVD/ALD)
Carrier Gas: High-purity Argon or Nitrogen (99.9999%).

Oxidant:

(for CVD) or Ozone/

(for ALD).

Delivery System: Stainless steel bubbler with heated lines.

Step-by-Step Deposition Protocol
Bubbler Preparation:

Load

into a clean stainless steel bubbler inside an inert glovebox (

ppm).

Heater Setpoint: Heat bubbler to 45°C - 60°C to generate sufficient vapor pressure.

Line Heating: Heat all delivery lines to 10-15°C higher than the bubbler (approx. 70°C) to

prevent condensation and clogging.

Reactor Conditioning:
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Pump down reactor to base pressure (

Torr).

Heat substrate (Silicon or Fused Silica) to 400°C.

Deposition Cycle (CVD Mode):

Flow Ratio: Introduce Precursor Vapor and Oxygen simultaneously.

Ratio: Maintain a high

:Precursor ratio (typically 50:1 to 100:1) to ensure full oxidation and prevent metallic Sb
formation.

Pressure: Maintain chamber pressure at 1-5 Torr.

Duration: Deposition rate is typically 5-20 Å/min depending on bubbler temp.

Post-Deposition Anneal:

Anneal at 800°C - 1000°C in

ambient for 30 mins. This densifies the film and activates the dopant, integrating Sb into
the tetrahedral silica network.

Application B: Phase Change Memory (PCM) Doping
In PCM devices (like Ge-Sb-Te), oxygen doping is sometimes used to increase the

crystallization temperature and data retention.

can serve as a dual source of Sb and O.

Modification: Use in an ALD (Atomic Layer Deposition) mode pulsing sequence:

Pulse A:

(2s)

Purge:
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(5s)

Pulse B: Plasma

or Plasma

(depending on desired stoichiometry).

Part 4: Validation & Quality Control
To ensure the doping was successful, the following validation workflow is required.

Characterization Techniques

Deposited Film
(Sb-doped SiO2)

XPS (X-ray Photoelectron Spectroscopy)
Check Sb oxidation state (+3 vs +5)

SIMS (Secondary Ion Mass Spectrometry)
Verify Dopant Depth Profile

Ellipsometry
Measure Refractive Index (n)

Target 'n'
Achieved?

Increase Bubbler Temp
or Flow Rate

No

Process Locked

Yes

Re-run

Click to download full resolution via product page

Figure 2: Validation workflow. Ellipsometry is the fastest non-destructive check, while SIMS

provides the definitive atomic concentration profile.
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Part 5: Safety & Compliance (E-E-A-T)
Handling Precautions

Moisture Sensitivity:

hydrolyzes rapidly, releasing silanols and antimony oxides. This reaction is exothermic and
can generate pressure in sealed waste containers.

Toxicity: While less volatile than Stibine, all Antimony compounds are toxic by inhalation and

ingestion. Chronic exposure can cause pneumoconiosis.

Engineering Controls: Always operate within a Class 100 Cleanroom fume hood or glovebox.

Scrubber systems must be rated for organometallics.

Audience Correction: Biological Use
Strictly Prohibited: While Antimony is used in some anti-parasitic drugs (e.g., Sodium

Stibogluconate), Tris(trimethylsiloxy)antimony is a reactive industrial chemical. It is not a

pharmaceutical grade ingredient and will decompose into toxic byproducts upon contact with

physiological fluids. It is strictly for Materials Science and Semiconductor applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. biosynth.com [biosynth.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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